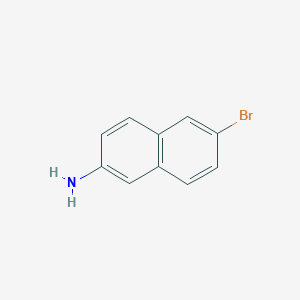

2-Amino-6-bromonaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

6-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLKHAWYJFEPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324774 | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-66-3 | |

| Record name | 7499-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-bromonaphthalene

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It outlines the theoretical principles of synthesis, properties, applications, and safety data for 2-Amino-6-bromonaphthalene. It does not provide a detailed experimental synthesis protocol. The handling of all chemical substances described herein requires strict adherence to safety protocols and should only be conducted in a controlled laboratory setting by trained personnel.

Introduction

This compound is an important aromatic amine derivative used as a building block in organic synthesis. Its bifunctional nature, featuring both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate in the development of pharmaceuticals, organic electronics, and novel materials.[1] This guide summarizes the key physicochemical properties, theoretical synthetic pathways, known applications, and critical safety information for this compound.

Physicochemical and Spectral Data

The fundamental properties of this compound are crucial for its application in synthesis and material science. Quantitative data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1][2][3] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| CAS Number | 7499-66-3 | [1][2][3] |

| Appearance | Grey or beige solid | [1][4] |

| Melting Point | 128 °C | [1] |

| Boiling Point | 155-160 °C @ 1 Torr | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa (Predicted) | 3.66 ± 0.10 | [1] |

| InChI Key | UBLKHAWYJFEPDX-UHFFFAOYSA-N | [2][6] |

Theoretical Synthesis Pathways

While a step-by-step protocol is not provided, the synthesis of this compound can be approached through several established organic chemistry reactions. The chosen pathway often depends on the availability and cost of starting materials. The key transformations involve the introduction of a bromine atom and an amino group onto the naphthalene (B1677914) scaffold.

General Principles

Electrophilic Aromatic Bromination: The introduction of a bromine atom onto an activated naphthalene ring is a common strategy.[7] Reagents like N-bromosuccinimide (NBS) are often used for regioselective bromination.[8] The position of bromination is directed by the existing substituents on the naphthalene core.

Amination Reactions: The amino group can be introduced via several methods:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds by reacting an aryl halide (like a bromonaphthalene derivative) with an amine source.[9][10][11][12] Ammonia (B1221849) equivalents can be used to install a primary amine.

-

Bucherer Reaction: This classic reaction converts a naphthol (hydroxynaphthalene) to a naphthylamine in the presence of ammonia and sulfite (B76179) or bisulfite.[7]

-

Reduction of a Nitro Group: If a nitro group is present on the naphthalene ring, it can be readily reduced to a primary amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

A logical workflow for the synthesis might involve starting with a pre-functionalized naphthalene, followed by sequential bromination and amination (or vice versa), with careful consideration of the directing effects of the functional groups.

Applications in Research and Development

This compound serves as a key intermediate in several areas of chemical research.

-

Organic Electronics: It is used to prepare materials for light-emitting diodes (OLEDs).[1]

-

Material Science: The compound is a precursor for the synthesis of novel naphthylisothiocyanates, which have applications due to their mesomorphic (liquid crystal) properties.[1]

-

Drug Discovery: The naphthalene scaffold is present in many bioactive molecules. This compound provides a platform for creating libraries of derivatives for screening. The amino group can be functionalized, and the bromo group can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach other molecular fragments.[13] For example, it can be a building block for lithium sensors or other complex chemical probes.[14]

The following workflow illustrates how this compound can be used as a starting material in a palladium-catalyzed cross-coupling reaction to synthesize a more complex derivative, a common step in drug development programs.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2] All work should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| Skin Irritation | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P264+P265, P280, P305+P351+P338, P337+P317 |

| Acute Toxicity, Inhalation | GHS07 | H332: Harmful if inhaled | P261, P271, P304+P340, P317 |

| STOT, Single Exposure | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

Data aggregated from GHS classifications.[2] Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[15]

References

- 1. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]

- 2. This compound | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 5-Bromonaphthalen-2-amine | 116400-84-1 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-6-bromonaphthalene (CAS No: 7499-66-3). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support laboratory and drug development activities.

Core Physical and Chemical Properties

This compound, also known as 6-bromonaphthalen-2-amine, is a substituted naphthalene (B1677914) derivative.[1] Its bifunctional nature, possessing both an amino group and a bromine atom on the naphthalene scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, including materials for light-emitting diodes and various pharmaceutical compounds.[1]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2][3] |

| Appearance | Grey, beige, or white crystalline solid | [1] |

| Melting Point | 128 °C | [1][4] |

| Boiling Point | 155-160 °C (at 1 Torr); 364.4 °C (at 760 mmHg) | [1][4] |

| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol (B129727); Soluble in ethers and ketones.[1] | |

| pKa | 3.66 ± 0.10 (Predicted) | [1] |

| Flash Point | 174.2 °C | [4] |

| Refractive Index | 1.718 | [4] |

| InChI Key | UBLKHAWYJFEPDX-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid organic compounds like this compound are provided below. These are generalized protocols that serve as a standard procedural basis.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[5]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer[7]

-

Spatula[7]

-

Mortar and pestle (optional)[7]

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean surface. If the crystals are large, gently crush them into a fine powder.[8]

-

Capillary Loading: Dip the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down to a height of 1-2 mm.[6][9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.[5][7]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point. This helps to save time in subsequent, more precise measurements.[5]

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat the block again, but slow the rate of heating to approximately 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.[5][9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[9]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[10]

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents (e.g., water, methanol, DMSO, diethyl ether).

Apparatus:

-

Test tubes and rack[10]

-

Graduated cylinder or micropipettes[10]

-

Balance (for quantitative analysis)[10]

-

Spatula[10]

-

Vortex mixer or shaker

Qualitative Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[11]

-

Add 0.75 mL of the chosen solvent (e.g., water) in small portions.[11]

-

After each addition, shake the test tube vigorously for 30-60 seconds.[11]

-

Observe if the solid dissolves completely.

-

Record the compound as "insoluble," "slightly soluble," or "soluble" based on visual inspection.

Quantitative Procedure (Shake-Flask Method):

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.[12]

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration or centrifugation may be necessary.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

Objective: To obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the molecular structure and identity of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[13]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse sequence on a 300 MHz or higher field spectrometer.[13]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.[14]

-

Data Analysis: Process the data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS). Analyze the chemical shifts, integration, and coupling patterns to assign the structure.

Mass Spectrometry (MS):

-

Sample Preparation: For techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.[13]

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer. For this compound, ESI in positive ion mode is suitable to generate the protonated molecular ion ([M+H]⁺).[13]

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. The high-resolution data can be used to determine the exact elemental composition. Analyze the fragmentation pattern to further corroborate the proposed structure.[13]

References

- 1. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]

- 2. This compound | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-6-bromonaphthalene

This technical guide provides a comprehensive overview of 2-Amino-6-bromonaphthalene, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Identification and Properties

This compound, also known as 6-bromo-2-naphthylamine, is an aromatic amine.[1] Its unique structure, featuring a naphthalene (B1677914) core with both an amino and a bromo substituent, makes it a versatile building block in medicinal chemistry. The naphthalene scaffold itself is a privileged structure in the development of bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7499-66-3 | [4][5][6][7] |

| Molecular Formula | C₁₀H₈BrN | [1][4][5] |

| Molecular Weight | 222.08 g/mol | [1][8] |

| Appearance | Grey solid | [1] |

| Melting Point | 128 °C | [1][5] |

| Boiling Point | 364.4 °C at 760 mmHg; 155-160 °C at 1 Torr | [1][5] |

| Density | 1.563 g/cm³ | [1][5] |

| pKa | 3.66±0.10 (Predicted) | [1] |

| Refractive Index | 1.718 | [5] |

| InChI Key | UBLKHAWYJFEPDX-UHFFFAOYSA-N | [9][10] |

| SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1N | [10] |

Experimental Protocols

A plausible synthetic route for this compound starts from 6-Bromo-2-naphthoic acid. The following protocol is based on a general procedure for the conversion of a carboxylic acid to an amine via an azide (B81097) rearrangement.

Materials:

-

6-Bromo-2-naphthoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Dry Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Celite

Procedure:

-

In a flask, dissolve 6-Bromo-2-naphthoic acid and triethylamine in dry DMF.[1]

-

To this solution, add diphenylphosphoryl azide and stir at room temperature for 3 hours.[1]

-

Add water to the solution and heat at 100°C for 1 hour.[1]

-

After cooling, remove the DMF by distillation under high vacuum.[1]

-

Dissolve the solid residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.[1]

-

Filter the solution through celite.[1]

-

Wash the filtrate with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield this compound as a solid.[1]

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[11][12]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

-

Respiratory Protection: Use in a well-ventilated area. If dust is formed, a NIOSH/MSHA approved respirator is recommended.[11][12]

Handling:

-

Do not breathe dust.[11]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Keep in the dark.[1]

Applications in Drug Discovery

The dual functionality of this compound, with its reactive amino and bromo groups, makes it a valuable starting material for creating diverse compound libraries for high-throughput screening.[2] The amino group can be readily acylated or alkylated, while the bromo substituent can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings.[2] Naphthalene-based molecules have been successfully developed into drugs for a wide range of conditions, including cancer, infections, and neurological disorders.[3]

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Logical workflow for drug discovery using this compound.

References

- 1. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. 7499-66-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. watson-int.com [watson-int.com]

- 8. This compound | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Amino-6-bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-bromonaphthalene (CAS No: 7499-66-3), a key intermediate in medicinal chemistry and organic synthesis. This document collates predicted and referenced spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is critical for the verification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | m | 2H | Ar-H |

| ~7.5 - 7.7 | m | 2H | Ar-H |

| ~7.1 - 7.3 | m | 2H | Ar-H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

1.1.2. ¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C-NH₂) |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C (C-Br) |

| ~110 | Ar-C |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | C=C stretch (aromatic) |

| 1500 - 1400 | Medium | C=C stretch (aromatic) |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| ~810 | Strong | C-H out-of-plane bend (substituted naphthalene) |

| ~550 | Medium | C-Br stretch |

Note: Predicted vibrational frequencies are based on typical values for the functional groups present.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 221.99 / 223.99 | [M+H]⁺ (Molecular ion peak with bromine isotopes) |

| 220.98 / 222.98 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 142.02 | [M-Br]⁺ (Loss of bromine radical) |

| 115.05 | [M-Br-HCN]⁺ (Further fragmentation) |

Note: The m/z values are based on predicted data and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for individual instruments and samples.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrument Parameters (FTIR):

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrument Parameters (LC-MS with ESI):

-

LC System: Standard HPLC or UHPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

-

MS Detector: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Acquire full scan data from m/z 100-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of 2-Amino-6-bromonaphthalene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Amino-6-bromonaphthalene, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a comprehensive, standard experimental protocol for researchers to determine precise solubility values in their laboratories.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol .[1][2] Its structure, featuring a naphthalene (B1677914) core with both an amino and a bromo substituent, dictates its polarity and, consequently, its solubility in various organic solvents. The presence of the amino group allows for hydrogen bonding, which can influence its solubility in protic solvents.

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments are available from various chemical suppliers and databases. This information provides a general indication of suitable solvent systems for this compound.

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Polar Protic | Methanol | Slightly Soluble | [1] |

Note: "Slightly Soluble" is a qualitative term and indicates that the compound does not dissolve to a large extent in these solvents at room temperature. For precise applications, quantitative determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

For accurate and reliable quantitative solubility data, the isothermal shake-flask method is considered the gold standard.[3] This method involves equilibrating an excess of the solute with the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable sealed containers

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

-

Equilibration:

-

Place the sealed vials in the temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. Centrifugation can also be employed to expedite this process.

-

-

Sampling and Dilution:

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to prevent any undissolved solid from being transferred.

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For drug development and other research applications requiring precise solubility data, adherence to a rigorous experimental protocol, such as the one detailed above, is essential.

References

An In-depth Technical Guide to 2-Amino-6-bromonaphthalene: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-bromonaphthalene, a key intermediate in organic synthesis. This document details its molecular structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Molecular Structure and Chemical Identity

This compound, a substituted naphthalene (B1677914) derivative, possesses a bromine atom and an amino group attached to its aromatic core.

IUPAC Name: 6-bromonaphthalen-2-amine[1][2]

Molecular Formula: C₁₀H₈BrN[1][2]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Monoisotopic Mass | 220.98401 Da | [1] |

| Melting Point | 128 °C | [1] |

| Boiling Point | 155-160 °C (at 1 Torr) | [1] |

| Density | 1.563 g/cm³ (Predicted) | [1] |

| Appearance | Beige to white crystalline solid | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727) (slightly). Insoluble in water. | [1] |

| CAS Number | 7499-66-3 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Curtius rearrangement of 6-bromo-2-naphthoic acid.

Materials:

-

6-Bromo-2-naphthoic acid

-

Diphenylphosphoryl azide (B81097) (DPPA)

-

Dry N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Celite

Procedure:

-

To a solution of 6-bromo-2-naphthoic acid (5.07 g, 20.19 mmol) in dry DMF (155 mL), add triethylamine (4.22 mL, 30.3 mmol).

-

To this solution, add diphenylphosphoryl azide (6.55 mL, 30.3 mmol) and stir the reaction mixture at room temperature for 3 hours.

-

Add water (20 mL) to the reaction mixture and heat it to 100 °C for 1 hour.

-

Cool the solution and remove the DMF by distillation under high vacuum using a short-path distillation head.

-

Dissolve the resulting solid residue in ethyl acetate.

-

Wash the ethyl acetate solution with a saturated sodium bicarbonate solution, followed by three washes with water and one wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through Celite, and concentrate under vacuum to yield 6-bromonaphthalen-2-amine as a beige solid.[1]

Purification Protocol

Recrystallization is a standard method for the purification of solid organic compounds like this compound.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, toluene/hexanes)

-

Erlenmeyer flasks

-

Heating source (hot plate or heating mantle)

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot filter the solution to remove any insoluble impurities or activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Protocols

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration, which corresponds to the number of protons of each type. The chemical shifts and coupling constants will provide information about the electronic environment and connectivity of the protons.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to determine the number of non-equivalent carbons in the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C-Br stretch (around 500-600 cm⁻¹) should be observed, along with aromatic C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., using Electrospray Ionization - ESI). The resulting mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

The Synthetic Versatility of 2-Amino-6-bromonaphthalene: A Technical Guide for Researchers

For Immediate Release

Exploring the Core of Modern Organic Synthesis: A Deep Dive into the Applications of 2-Amino-6-bromonaphthalene

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the diverse applications of this compound. This versatile bifunctional molecule, featuring a reactive primary amine and a bromine-substituted naphthalene (B1677914) core, is a valuable building block in the synthesis of a wide array of complex organic molecules, from fluorescent probes to potential therapeutic agents.

Introduction to a Key Building Block

This compound (CAS No. 7499-66-3) is a naphthalene derivative distinguished by an amino group at the C-2 position and a bromine atom at the C-6 position. This specific arrangement of functional groups allows for selective chemical modifications at two distinct sites. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the amino group can undergo a range of transformations including acylation, alkylation, and participation in the formation of heterocyclic systems. This dual reactivity makes this compound a highly sought-after precursor in medicinal chemistry and materials science.

Key Synthetic Applications

The utility of this compound is highlighted in several key areas of organic synthesis:

-

Fluorescent Probes: It is a crucial component in the synthesis of Dialkylaminonaphthylpyridinium (DANPY) derivatives. These compounds are valuable fluorescent probes used for biological imaging and cellular studies, with applications in membrane staining.

-

Medicinal Chemistry: The this compound core is a key pharmacophore in the design of potent inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy, particularly in cancers with DNA repair deficiencies.

-

Materials Science: Due to its rigid naphthalene backbone and versatile functional groups, it serves as a precursor for liquid crystal materials and other advanced materials with specific optical and electronic properties.

Core Synthetic Transformations

The strategic functionalization of this compound largely relies on modern cross-coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituent with various boronic acids or esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, significantly expanding the molecular complexity achievable from this starting material.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C-6 position. This reaction is fundamental in creating diverse libraries of compounds for drug discovery and other applications.

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions involving this compound and its derivatives.

| Reaction | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bucherer Reaction | 6-bromo-2-naphthol | Pyrrolidine (B122466) | - | NaHSO₃ | Water | 150 | 12 | 81 | [1][2] |

| Suzuki Coupling | 2-pyrrolidino-6-bromo-naphthalene | Pyridine-4-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | DMF/EtOH | 90 | 12 | >60 | [1][2] |

Table 1: Synthesis of a DANPY Derivative Precursor.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Representative Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene (B28343) | 80-110 | 70-95 |

| Representative Buchwald-Hartwig Amination | This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-120 | 60-90 |

Table 2: Representative Conditions for Key Cross-Coupling Reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Bromo-2-naphthyl)pyrrolidine via Bucherer Reaction[1][2]

Materials:

-

6-bromo-2-naphthol (1.00 g, 4.50 mmol)

-

Sodium metabisulfite (B1197395) (1.71 g, 8.99 mmol, 2.0 equiv)

-

Pyrrolidine (1.88 mL, 22.5 mmol, 5.0 equiv)

-

Water (4.5 mL)

-

Teflon-capped pressure flask

Procedure:

-

Combine 6-bromo-2-naphthol, sodium metabisulfite, and water in a Teflon-capped pressure flask.

-

Add pyrrolidine to the mixture.

-

Seal the flask tightly and heat in an oven at 150 °C for 12 hours.

-

After cooling to room temperature, carefully open the flask in a fume hood.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1-(6-bromo-2-naphthyl)pyrrolidine.

-

Yield: 81%

-

Protocol 2: Representative Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

2M Aqueous sodium carbonate solution (2.0 mL)

-

Toluene (5 mL)

-

Ethanol (1 mL)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Flush the flask with an inert gas.

-

Add toluene, ethanol, and the aqueous sodium carbonate solution.

-

Heat the mixture to reflux (approximately 90 °C) under the inert atmosphere for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Representative Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (10 mL)

-

Schlenk flask with condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add the amine coupling partner via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic routes from this compound.

References

The Orthogonal Reactivity of 2-Amino-6-bromonaphthalene: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of the amino and bromo functional groups on the 2-amino-6-bromonaphthalene scaffold. Tailored for researchers, scientists, and professionals in drug development, this document details the chemoselective reactions possible at each site, providing a roadmap for the strategic synthesis of complex naphthalene (B1677914) derivatives. The orthogonal nature of these two functional groups allows for a stepwise and controlled functionalization, making this compound a versatile building block in medicinal chemistry and materials science.

Introduction: A Scaffold of Duality

This compound possesses two key functional groups with distinct chemical properties: a nucleophilic primary amino group (-NH₂) and a carbon-bromine (C-Br) bond amenable to a variety of cross-coupling reactions. This duality allows for selective modification at either position, enabling the synthesis of a diverse array of substituted naphthalenes. The ability to control which functional group reacts is paramount in the design of novel therapeutics and functional materials where precise molecular architecture dictates biological activity or physical properties.

Reactivity of the Bromo Group: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromo substituent at the 6-position of the naphthalene ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups, including the amino group present on the naphthalene core.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80 | 12 | >90 (estimated) |

| 2 | 4-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 8 | 92 |

Note: Data for entries 2 and 3 are for analogous compounds and serve as a guideline for reaction optimization with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as sodium carbonate (2.0 mmol).

-

Add a degassed solvent system, for example, a 4:1:1 mixture of toluene, ethanol, and water (5 mL).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

-

Heat the reaction mixture under an inert atmosphere at 80-100°C for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the bromo group of this compound with a wide variety of primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | >90 (estimated) |

| 2 | 4-Bromoaniline | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |

| 3 | 1-Bromo-4-methoxybenzene | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 80 | 18 | 93 |

Note: Data for entries 2 and 3 are for analogous compounds and serve as a guideline for reaction optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol) in a sealable reaction tube.

-

Add an anhydrous solvent such as toluene or dioxane (5 mL).

-

Seal the tube, remove it from the glovebox, and heat the mixture to 80-120°C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reactivity of the Amino Group: A Center for Nucleophilic Attack and Diazotization

The primary amino group at the 2-position of the naphthalene ring is nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization.

N-Acylation

The amino group can be readily acylated with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Quantitative Data for N-Acylation of Aryl Amines

| Entry | Amine | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Acetic Anhydride (B1165640) | Pyridine (B92270) | Dichloromethane (B109758) | 25 | 2 | >95 (estimated) |

| 2 | Aniline | Benzoyl Chloride | Triethylamine (B128534) | Dichloromethane | 0-25 | 1 | 98 |

| 3 | 4-Bromoaniline | Acetyl Chloride | NaHCO₃ | H₂O/CH₂Cl₂ | 25 | 0.5 | 95 |

Note: Data for entries 2 and 3 are for analogous compounds.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane (10 mL) in a round-bottom flask.

-

Add a base, such as pyridine or triethylamine (1.2 mmol).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acylating agent, for example, acetic anhydride or acetyl chloride (1.1 mmol).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for the N-acylation of this compound.

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in the presence of a copper(I) salt, a transformation known as the Sandmeyer reaction. This allows for the introduction of groups such as -Cl, -Br, -CN, and -OH.

Quantitative Data for Sandmeyer Reactions

| Entry | Aryl Amine | Reagents | Product | Yield (%) |

| 1 | This compound | 1. NaNO₂, HBr, 0-5°C2. CuBr | 2,6-Dibromonaphthalene | 70-80 (estimated) |

| 2 | This compound | 1. NaNO₂, H₂SO₄, 0-5°C2. CuCN, KCN | 6-Bromo-2-cyanonaphthalene | 60-70 (estimated) |

| 3 | This compound | 1. NaNO₂, H₂SO₄, 0-5°C2. H₂O, heat | 6-Bromo-2-naphthol | 75-85 |

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction (Bromination)

-

Dissolve this compound (1.0 mmol) in an aqueous solution of a strong acid like hydrobromic acid.

-

Cool the solution to 0-5°C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the crude product by chromatography or recrystallization.

Caption: Reaction pathways for the Sandmeyer reaction of this compound.

Chemoselectivity and Orthogonal Functionalization

The distinct reactivity of the amino and bromo groups allows for their selective functionalization. Generally, reactions at the amino group (e.g., acylation) can be performed under conditions that leave the bromo group intact. Conversely, palladium-catalyzed cross-coupling reactions at the bromo group are typically conducted under conditions that do not affect the amino group, although protection of the amine may sometimes be beneficial to prevent potential coordination to the palladium catalyst which could inhibit the reaction. This orthogonal reactivity is highly valuable for the stepwise synthesis of complex molecules.

Caption: Logical workflow for the orthogonal functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The presence of both a nucleophilic amino group and a reactive bromo group allows for a wide range of chemical transformations. By carefully selecting reaction conditions, chemists can achieve selective functionalization at either site, enabling the strategic construction of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of the reactivity of this important scaffold and offers practical protocols for its derivatization.

A Technical Guide to High-Purity 2-Amino-6-bromonaphthalene for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2-Amino-6-bromonaphthalene (CAS No. 7499-66-3), a key building block in pharmaceutical research and development. This document outlines the commercial supplier landscape, key quality attributes, and recommended analytical procedures for the qualification of this material.

Commercial Availability and Purity Specifications

High-purity this compound is available from a range of specialized chemical suppliers. The purity of commercially available lots typically ranges from 95% to over 99%, with the higher purity grades being essential for applications in drug discovery and development where impurities can have a significant impact on biological activity and product safety. Key suppliers in the market include Santa Cruz Biotechnology, Oakwood Chemical, Apollo Scientific, and Dayang Chem (Hangzhou) Co., Ltd.[1][2][3][4]

Table 1: Representative Supplier Specifications for High-Purity this compound

| Parameter | Typical Specification Range | Notes |

| Purity (HPLC) | ≥ 98.0% | Higher purity grades (≥ 99%) are often available upon request. |

| Identity (¹H NMR, IR) | Conforms to structure | Essential for confirming the chemical identity of the material. |

| Appearance | Off-white to light brown crystalline powder | Significant color deviation may indicate impurities. |

| Melting Point | 126 - 129 °C | A narrow melting range is indicative of high purity.[3] |

| Water Content (Karl Fischer) | ≤ 0.5% | Important for processes sensitive to moisture. |

| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic impurities. |

| Residual Solvents | To be specified | Dependent on the synthetic route; should be controlled. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7499-66-3 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.09 g/mol | [1] |

| Boiling Point | 155-160 °C (1 Torr) | [2] |

Experimental Protocols for Quality Assessment

The following section details the methodologies for the key experiments required to verify the quality and purity of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and identifying any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a 1 mg/mL solution.

-

Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identity Confirmation by ¹H NMR and IR Spectroscopy

¹H NMR Spectroscopy:

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Procedure: Prepare a sample by dissolving a few milligrams of the substance in the deuterated solvent. Acquire the ¹H NMR spectrum.

-

Interpretation: The resulting spectrum should be consistent with the known chemical structure of this compound, showing the characteristic aromatic and amine proton signals. Reference spectra are available in public databases such as PubChem.

Infrared (IR) Spectroscopy:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group and the C-Br stretching, as well as the aromatic C-H and C=C stretching vibrations.

Supplier Qualification Workflow

The selection and qualification of a supplier for a critical raw material like this compound is a crucial process in drug development. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for qualifying a new supplier of this compound.

Conclusion

The quality of this compound is critical for its successful application in research and drug development. This guide provides a framework for sourcing and qualifying this important chemical intermediate. By implementing rigorous analytical testing and a systematic supplier qualification process, researchers can ensure the integrity and reproducibility of their results.

References

Safety and handling precautions for 2-Amino-6-bromonaphthalene

An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic amine used in the synthesis of various organic compounds, including materials for light-emitting diodes and novel naphthylisothiocyanates.[1][2] As with any chemical reagent, a thorough understanding of its properties and potential hazards is crucial for safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage and handling.

| Property | Value | Source |

| CAS Number | 7499-66-3 | [1][3][4] |

| Molecular Formula | C10H8BrN | [1][3][4] |

| Molecular Weight | 222.08 g/mol | [1][3] |

| Appearance | Grey or beige solid | [1][2] |

| Melting Point | 128 °C | [1][2][5] |

| Boiling Point | 155-160 °C at 1 Torr | [1][2][5] |

| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |

| pKa (Predicted) | 3.66 ± 0.10 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use and disposed of properly after handling. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[7] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

First-Aid Measures

In the event of exposure, immediate action is critical. The following are first-aid guidelines:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Hazardous Reactions: None reported under normal processing.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to a safe area.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Containment and Cleaning Up: Sweep up the spilled solid material and shovel it into a suitable container for disposal. Avoid generating dust.[7] Clean the affected area thoroughly.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7] Keep in a dark place.[1]

-

Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential health hazards. By following the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

- 1. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]

- 2. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]

- 3. This compound | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, due to its broad substrate scope and functional group tolerance.[1][2][3] The synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products, is greatly facilitated by this methodology, often replacing harsher, more traditional methods.[1][4]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using 2-Amino-6-bromonaphthalene as the aryl halide substrate. This starting material is a valuable building block for the synthesis of various diamine derivatives, which are key intermediates in the development of novel therapeutics. The protocols outlined below are based on established methodologies and provide a starting point for researchers to optimize conditions for their specific amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and substrate scope.[1][5]

Experimental Protocols

The following protocols are representative examples of Buchwald-Hartwig amination reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different amine substrates.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol is a general starting point for the coupling of various primary and secondary amines with this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos)[5][6][7]

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene (B28343) or dioxane

-

Nitrogen or Argon gas

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

-

Add the base (e.g., NaOtBu, 1.4 equiv).

-

Add anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

-

Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2,6-naphthalenediamine.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[8][9]

Materials:

-

Same as Protocol 1

-

Microwave reactor and appropriate sealed microwave vials

Procedure:

-

In a microwave vial, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Add anhydrous solvent (e.g., dioxane, to achieve a concentration of 0.1-0.2 M).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with representative amines. These are illustrative examples and actual results may vary.